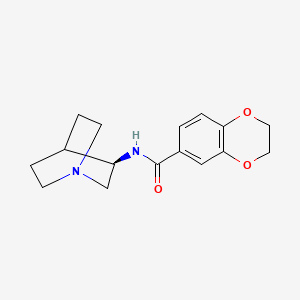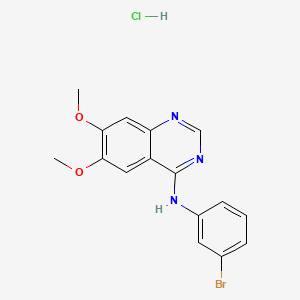
N-(3-bromofenil)-6,7-dimetoxiquinazolin-4-amina
Descripción general
Descripción
“N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a benzene ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities and are a focus of many medicinal chemistry studies .
Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” would consist of a quinazoline core with a bromophenyl group attached at the 3-position and methoxy groups at the 6 and 7 positions .
Chemical Reactions Analysis
The bromine atom on the phenyl ring makes this compound a good candidate for further functionalization through nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” would be influenced by its functional groups. The presence of the bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity .
Aplicaciones Científicas De Investigación
PD153035: Un análisis exhaustivo de las aplicaciones de investigación científica: PD153035, también conocido por su nombre químico N-(3-bromofenil)-6,7-dimetoxiquinazolin-4-amina, es un compuesto potente con varias aplicaciones en la investigación científica. A continuación, se detallan secciones que se centran en las aplicaciones únicas de PD153035:
Inhibición de la autofosforilación de EGFR
PD153035 actúa como un supresor rápido de la autofosforilación del receptor del factor de crecimiento epidérmico (EGFR) a concentraciones nanomolares bajas. Esta inhibición es crucial en fibroblastos o células de carcinoma epidermoide humano, donde la señalización de EGFR juega un papel significativo en la proliferación y supervivencia celular .
Inhibición del crecimiento de células cancerosas
Como inhibidor de la tirosina quinasa, PD153035 previene la activación de EGFR e inhibe el crecimiento de las células cancerosas de una manera dependiente del número de receptores. Esta propiedad lo convierte en una herramienta valiosa para la investigación del cáncer, particularmente en el estudio de los mecanismos de proliferación de células cancerosas y la exploración de posibles intervenciones terapéuticas .
Inhibición competitiva selectiva de ATP
PD153035 es conocido por su inhibición competitiva selectiva de ATP de la tirosina quinasa EGFR. Esta selectividad es importante para atacar vías de señalización específicas sin afectar otras quinasas, lo que reduce los posibles efectos secundarios en las aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
PD153035, also known as N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
PD153035 inhibits EGFR by preventing its activation and autophosphorylation . It does this by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the phosphorylation and activation of the receptor . This inhibition of EGFR activation results in the suppression of the downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR by PD153035 affects several downstream biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in cellular proliferation . Another affected pathway is the PI3K/Akt pathway , which is associated with cell survival . PD153035 also affects the JNK and NF-κB pathways , which are involved in inflammation and immune responses .
Pharmacokinetics
It has been shown to possess highly potent and selectively inhibitory activity against egfr tyrosine kinase and rapidly suppresses autophosphorylation of egfr at low nanomolar concentrations in fibroblasts and human epidermoid carcinoma cells .
Result of Action
The inhibition of EGFR by PD153035 leads to a decrease in cellular proliferation and survival, thereby inhibiting the growth of cancer cells . It also reduces inflammation by inhibiting the JNK and NF-κB pathways . In addition, PD153035 has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice .
Action Environment
The efficacy and stability of PD153035 can be influenced by various environmental factors. For instance, the number of EGFR receptors expressed by the cells can affect the drug’s efficacy, with higher activity in cells expressing higher numbers of EGFR receptors . Additionally, the presence of other growth factors and cytokines in the cellular environment can also influence the action of PD153035 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPANGZZENHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165328 | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153436-54-5 | |
| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153436-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



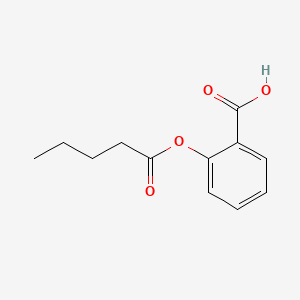
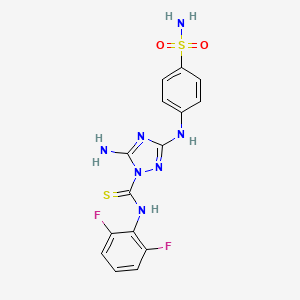
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
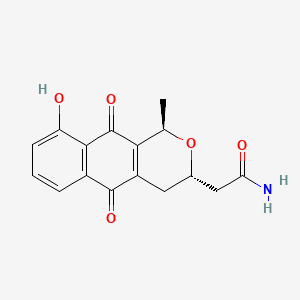
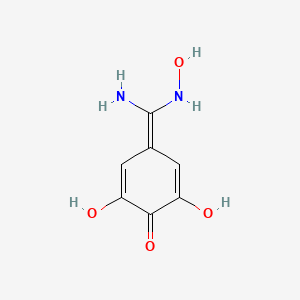

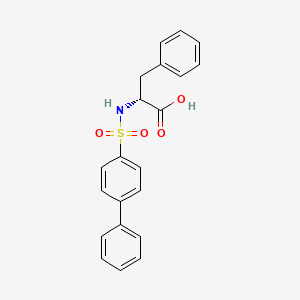
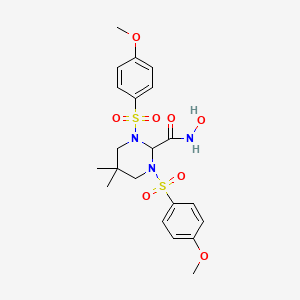
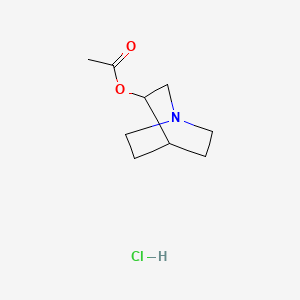
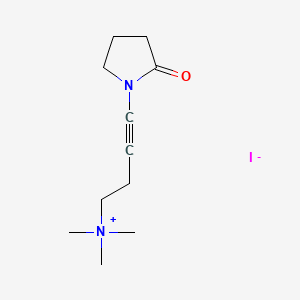
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
